4,4'-DDMU
Overview
Description
4,4'-DDMU, also known as DDE, is a well-known organochlorine compound. It is a breakdown product of DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane), which was widely used as an insecticide. DDE is persistent in the environment and has been a subject of extensive research due to its environmental and health impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4'-DDMU can be synthesized through the dehydrochlorination of DDT. This reaction typically involves the use of a strong base, such as potassium hydroxide (KOH), in an alcoholic solution. The reaction conditions usually include heating the mixture to facilitate the elimination of hydrogen chloride (HCl) from DDT, resulting in the formation of DDE .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors where DDT is treated with a base under controlled temperature and pressure conditions to ensure efficient conversion to DDE .
Chemical Reactions Analysis
Types of Reactions
4,4'-DDMU undergoes various chemical reactions, including:
Oxidation: DDE can be oxidized to form more polar metabolites.
Reduction: It can be reduced under specific conditions to form less chlorinated compounds.
Substitution: DDE can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Polar metabolites such as DDA (2,2-bis(p-chlorophenyl)acetic acid).
Reduction: Less chlorinated compounds like DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4'-DDMU has been extensively studied for its environmental and biological effects. Some of its applications include:
Environmental Chemistry: Research on the persistence and degradation of DDE in the environment.
Toxicology: Studies on the toxic effects of DDE on wildlife and humans.
Bioremediation: Research on microbial degradation of DDE for environmental cleanup.
Endocrine Disruption: Studies on the endocrine-disrupting effects of DDE and its impact on reproductive health.
Mechanism of Action
4,4'-DDMU exerts its effects primarily through its interaction with the endocrine system. It acts as an endocrine disruptor by mimicking or interfering with the action of natural hormones. DDE can bind to hormone receptors, such as estrogen receptors, and alter the normal hormonal signaling pathways. This disruption can lead to various adverse effects, including reproductive and developmental abnormalities .
Comparison with Similar Compounds
Similar Compounds
DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane): The parent compound from which DDE is derived.
DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane): A metabolite of DDT similar to DDE but with two chlorine atoms instead of one.
DDA (2,2-bis(p-chlorophenyl)acetic acid): A polar metabolite formed from the oxidation of DDE.
Uniqueness of DDE
4,4'-DDMU is unique due to its high persistence in the environment and its potent endocrine-disrupting effects. Unlike DDT, which is primarily used as an insecticide, DDE is mainly a degradation product that accumulates in the environment and organisms over time. Its stability and bioaccumulation potential make it a significant concern for environmental and human health .
Properties
IUPAC Name |
1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3/c15-9-14(10-1-5-12(16)6-2-10)11-3-7-13(17)8-4-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKQQZFLNUVWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CCl)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073940 | |
Record name | 1,1-Bis(p-chlorophenyl)-2-chloroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022-22-6 | |
Record name | p,p′-DDMU | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DDMU | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DDMU | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46465 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Bis(p-chlorophenyl)-2-chloroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-(chlorovinylidene)bis[4-chlorobenzene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLORO-2,2-BIS(4-CHLOROPHENYL)ETHYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59E55H42QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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